3-(2-Fluoro-2-methylpropoxy)azetidine is a synthetic organic compound featuring an azetidine ring, which is a four-membered saturated heterocyclic structure containing three carbon atoms and one nitrogen atom. The presence of the fluoroalkyl substituent (2-fluoro-2-methylpropoxy) enhances its chemical properties, potentially influencing its biological activity and reactivity in
The reactivity of 3-(2-Fluoro-2-methylpropoxy)azetidine can be explored through various chemical transformations. Azetidines can undergo nucleophilic substitutions, ring-opening reactions, and can participate in cycloadditions due to the strain in the four-membered ring. For example, azetidines can be synthesized through the reduction of azetidinones or by employing methods such as the aza-Michael addition, which has been shown to yield diverse functionalized derivatives
3-(2-Fluoro-2-methylpropoxy)azetidine has potential applications in medicinal chemistry due to its structural features that may contribute to drug development. Its unique properties make it suitable for:
Research indicates that azetidine derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of fluorine atoms in organic compounds often enhances biological activity due to improved metabolic stability and bioavailability. Preliminary studies on similar fluorinated compounds have shown significant cytotoxicity against various human tumor cell lines, suggesting that 3-(2-Fluoro-2-methylpropoxy)azetidine may possess similar therapeutic potential
Several methods are available for synthesizing 3-(2-Fluoro-2-methylpropoxy)azetidine: Interaction studies involving 3-(2-Fluoro-2-methylpropoxy)azetidine could focus on its binding affinity with biological targets such as enzymes or receptors. The presence of the fluorinated substituent may influence how the compound interacts with these targets compared to non-fluorinated analogs. Investigating these interactions can provide insights into its mechanism of action and potential therapeutic uses. Several compounds share structural similarities with 3-(2-Fluoro-2-methylpropoxy)azetidine, including: Uniqueness: The presence of the fluoroalkyl substituent in 3-(2-Fluoro-2-methylpropoxy)azetidine distinguishes it from other azetidines by potentially enhancing its lipophilicity and biological activity, making it a candidate for further investigation in drug development. Conformational analysis of azetidine derivatives reveals that four-membered rings adopt non-planar conformations to alleviate ring strain [3]. The preferred conformation is described as a "butterfly" structure, where the ring adopts a puckered geometry rather than a planar arrangement [3] [2]. This puckering allows for partial relief of both angle strain and torsional strain present in the four-membered system [3]. Computational studies using restricted Hartree-Fock calculations with the 6-31G* basis set demonstrate that azetidine exhibits an asymmetric single-well puckering potential [2]. The puckering potential can be described as resulting from a superposition of two symmetric single-well potentials: one relatively narrow and centered at approximately 25 degrees describing the equatorial form, and another relatively broad potential [2]. The planar ring conformation is destabilized by approximately 1.6 kilocalories per mole relative to the puckered form [2]. Table 1: Structural Parameters of Azetidine and Related Derivatives X-ray crystallographic studies of related azetidine derivatives, such as azetidin-2-ones, provide insights into the solid-state conformations of these strained ring systems [4]. Crystal structures reveal that the four-membered ring maintains its puckered conformation in the solid state, with the specific puckering parameters influenced by crystal packing forces and intermolecular interactions [4]. The nitrogen atom in azetidines can undergo inversion with a calculated barrier of approximately 6.5 kilocalories per mole for the most favorable pathway [2]. Comparative structural analysis reveals that azetidine derivatives share common conformational characteristics while exhibiting distinct electronic and steric properties based on their substituents [5] [6]. The parent azetidine ring system exhibits similar puckering behavior to cyclobutane, but with slightly greater puckering due to the presence of the nitrogen atom [2]. The nitrogen lone pair contributes to attractive interactions with positively charged hydrogen atoms, supporting the observed puckering angle [2]. Table 2: Comparative Ring Strain and Conformational Data Substituted azetidines demonstrate varying degrees of conformational flexibility depending on the nature and position of substituents [6]. Nuclear magnetic resonance spectroscopic studies of 3-substituted azetidines reveal characteristic patterns in the chemical shifts of the methylene protons, which appear as doublets due to the geminal coupling and the restricted rotation around the carbon-nitrogen bonds [7]. The diastereotopic nature of these protons provides valuable structural information about the conformational preferences of the ring system [7]. Fluorinated azetidine derivatives exhibit enhanced metabolic stability compared to their non-fluorinated counterparts due to the resistance of carbon-fluorine bonds to oxidative degradation [8]. The introduction of fluorine atoms at specific positions can significantly alter the electronic properties of the heterocycle while maintaining the fundamental puckered conformation of the four-membered ring [8] [9]. The 2-fluoro-2-methylpropoxy substituent introduces significant electronic perturbations to the azetidine ring system through both inductive and steric mechanisms [10] [11]. Fluorine substitution exerts powerful electronic effects due to its exceptional electronegativity of 4.0 on the Pauling scale, making it the most electronegative element [12] [10]. These effects can be categorized into inductive effects, which operate through sigma bonds, and mesomeric effects, which involve pi-electron delocalization [10] [11]. The inductive effect of fluorine is strongly electron-withdrawing, leading to the stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [13] [11]. This stabilization occurs through the withdrawal of electron density from the molecular framework, effectively lowering the energy of frontier molecular orbitals by several electron volts [10]. The magnitude of this effect decreases with distance from the fluorine atom, following a predictable spatial dependence pattern [10]. Table 3: Electronic Effects of Fluorine Substitution The 2-fluoro-2-methylpropoxy group creates a bulky, electron-withdrawing moiety that influences both the electronic properties and steric environment around the azetidine ring [1]. The tertiary carbon center bearing the fluorine atom and two methyl groups introduces significant steric bulk, which can influence the conformational preferences of the flexible alkoxy linkage [1]. This steric hindrance may restrict rotation around the carbon-oxygen bond connecting the substituent to the azetidine ring [9]. Conformational analysis of fluorinated alkyl ethers reveals that fluorine substitution can significantly alter rotational barriers and preferred conformations [9]. The gauche effect, where fluorine-containing substituents prefer gauche conformations over anti conformations, may influence the spatial arrangement of the 2-fluoro-2-methylpropoxy group relative to the azetidine ring [9]. This effect arises from favorable electrostatic interactions between the electronegative fluorine atom and electropositive centers in the molecular framework [9]. The electronic effects of the fluorinated substituent extend beyond simple inductive withdrawal, influencing the chemical reactivity and biological activity of the compound [14] [13]. Fluorine substitution typically enhances metabolic stability by creating bonds that are resistant to enzymatic cleavage, while simultaneously modifying the lipophilicity and hydrogen bonding characteristics of the molecule [14]. These property changes can have profound implications for the pharmaceutical applications of fluorinated azetidine derivatives [14]. Early preparations relied on intramolecular S_N2 displacement in appropriately pre-functionalised γ-haloamines. [2 + 2] aza-Paternò–Büchi photocycloadditions between imines/oximes and alkenes furnish densely functionalised azetidines under visible light. Ir(ppy)₃ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalysts engage oxime esters with styrenes, granting azetidines in 70–99% yield and up to > 20:1 d.r. [5] [6]. Recent strain-release photocatalysis converts azabicyclo[1.1.0]butanes (ABB) into C-3-functionalised azetidines under visible light: Continuous-flow lithiation of N-Boc-3-iodoazetidine in cyclopentyl methyl ether at −50 °C, followed by in-flow trapping with electrophiles, yields 3-substituted azetidines in seconds at >90% conversion [21] [22]. Azetidines are sensitive to ring-opening under strongly acidic or basic conditions; judicious N-protection is therefore critical.
Compound Name Structure Type Notable Features Azetidine Saturated heterocycle Basicity; building block for various derivatives 2-Fluoroazetidine Fluorinated azetidine Enhanced reactivity and biological activity 3-Acetylazetidine Acylated azetidine Potential use in pharmaceuticals 1-Azabicyclo[1.1.0]butane Bicyclic amine Unique ring strain; interesting reactivity X-ray Crystallography and Conformational Studies
Compound Molecular Formula Molecular Weight (g/mol) Ring Strain (kcal/mol) Puckering Angle (degrees) 3-(2-Fluoro-2-methylpropoxy)azetidine C7H14FNO 147.19 ~26 ~25 3-(2-Fluoropropan-2-yl)azetidine HCl C6H13ClFN 153.63 ~26 ~25 3-(2-Methylpropoxy)azetidine C7H15NO 129.20 ~26 ~25 Azetidine (parent) C3H7N 57.09 26.2 24.9 Comparative Analysis with Related Azetidine Derivatives
Ring System Preferred Conformation Angle Strain (degrees) Ring Strain (kcal/mol) Inversion Barrier (kcal/mol) Azetidine (4-membered) Puckered (butterfly) 88-92° (from 109.5°) 26.2 6.5 (nitrogen) Cyclobutane (4-membered) Puckered (butterfly) 88° (from 109.5°) 26.3 Not applicable Cyclopentane (5-membered) Envelope 105° (from 109.5°) 6.2 Not applicable Cyclopropane (3-membered) Planar 60° (from 109.5°) 27.5 Not applicable Electronic Effects of the 2-Fluoro-2-methylpropoxy Group
Effect Type Description Impact on Azetidine Magnitude Inductive Effect Electron-withdrawing through σ-bonds Increases electrophilicity of ring Several eV Mesomeric Effect Electron-donating through π-system Minimal due to sp3 carbons Limited Electronegativity Highest among all elements Polarizes adjacent C-H bonds 4.0 (Pauling) Bond Length C-F Shorter than C-H bonds Creates dipole moment ~1.35 Å Nucleophilic Substitution Strategies
Representative S_N2 Cyclisations Substrate Base / Conditions Product (isolated yield) Ref. N-Boc-3-iodopropylamine LiHMDS, THF, −78 °C → rt N-Boc-azetidine (83%) [1] 3-Bromo-2-fluoro-2-methylpropylamine NaH, DMF, 0 °C N-Boc-3-fluoro-3-methylazetidine (76%) [3] N-Boc-3-chloroazetidine + KO-CMe₂F KH, THF, 65 °C 3-(2-fluoro-2-methylpropoxy)azetidine·HCl (58%) [4] Cycloaddition-Based Pathways
Complementary strain-release [3 + 1] ring expansions of methylene aziridines with Rh(II) carbenes give methylene-substituted azetidines stereospecifically (70–90%) [7] [8]. These rings tolerate subsequent O-alkylation with fluorinated tertiary alcohols, enabling late-stage introduction of the 2-fluoro-2-methylpropoxy motif.Modern Catalytic Approaches
Transition-Metal-Mediated Syntheses
Photocatalytic Radical Strain-Release Techniques
Photocatalytic Strain-Release Examples Light / Catalyst Key Substrates Azetidine Yield Ref. Visible (450 nm); 4CzIPN ABB + sulfonyl imines 70–95% [15] 420 nm; [Cu(bcp)DPEphos]PF₆ Ynamides 60–88% [19] Blue LED; CuI, bpy Aliphatic amines + alkynes 41–78% [17] Flow Chemistry Applications in Azetidine Production
Scale-up example: 48 g of a 3-alkyl azetidine prepared in a single 30 min run, 61% isolated yield, using 4CzIPN-mediated photochemical flow addition of vinylpyridine to azetidine-2-carboxylic acid [23] [24].
Such platforms can be adapted for fluoroalkyl alkoxylation by feeding 2-fluoro-2-methylpropanol and activating base (NaH) into a second reactor zone, enabling multigram flow synthesis of 3-(2-fluoro-2-methylpropoxy)azetidine (projected throughput 25 g h⁻¹).Protection/Deprotection Strategies for Functional Group Compatibility
Protecting Group Key Advantages Compatible Transformations Mild Cleavage Conditions Ref. Boc Commercial, robust Flow lithiation, Pd-amination, photocycloadditions TFA, 0 °C, 10 min [25] Botc Facile deprotection; promotes α-lithiation S_N2 alkylations, aldehyde additions TFA or EtOH reflux [26] Ts (tosyl) High stability Cu-photoredox cyclisation Na/NH₃ or SmI₂ [19]
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